

# **Application Note: Preparation of 5-FOA Selection Plates for Yeast Genetics**

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Compound of Interest

Compound Name: 5-Fluoroorotic acid monohydrate

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## **Introduction and Principle**

5-Fluoroorotic Acid (5-FOA) is a pyrimidine analog used for the counter-selection of the URA3 gene in Saccharomyces cerevisiae and other model organisms.[1][2] The principle of 5-FOA selection relies on its metabolic conversion into a toxic compound within cells expressing a functional URA3 enzyme.[3] The URA3 gene encodes orotidine-5'-phosphate (OMP) decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This enzyme converts the non-toxic 5-FOA into the toxic metabolite 5-fluorouracil (5-FU) or its derivatives, which disrupt DNA and RNA synthesis, leading to cell death.[4][5]

Consequently, yeast cells with a functional URA3 gene (URA3+) are unable to grow on media containing 5-FOA.[6] In contrast, cells that have lost the URA3 gene (ura3-) cannot perform this conversion and will survive, provided the medium is supplemented with uracil to bypass their auxotrophy.[7] This powerful negative selection technique is fundamental for various genetic manipulations, including plasmid shuffling, gene deletion, and identifying mutations.[3]

## **Materials and Reagents**

- 5-Fluoroorotic Acid (5-FOA) monohydrate
- Yeast Nitrogen Base (YNB), without amino acids
- Ammonium Sulfate



- Dextrose (Glucose)
- Complete Synthetic Mixture (CSM) or appropriate amino acid drop-out supplements
- Uracil
- Bacteriological Agar
- Dimethyl sulfoxide (DMSO, optional for stock solution)
- Sterile, deionized water
- Autoclave
- Sterile petri dishes
- · Stirring hot plate
- Sterile filtering apparatus (0.22 μm)

# **Media Composition and Recipes**

The following table summarizes the components required to prepare one liter of Synthetic Complete (SC) medium supplemented with 5-FOA. This medium will select for ura3<sup>-</sup> mutants.



Component	Stock Concentration	Volume to Add (per 1L)	Final Concentration	Notes
Base Medium				
Yeast Nitrogen Base (w/o AA)	-	6.7 g	0.67%	
Dextrose (Glucose)	40% (w/v), sterile	50 mL	2%	Add after autoclaving to prevent caramelization.
Agar	-	20 g	2%	For solid plates. Omit for liquid medium.
Deionized Water	-	to 900 mL	-	Bring to volume before autoclaving.
Supplements (Add Post- Autoclaving)				
Complete Synthetic Mixture (CSM)	-	~2 g	0.2%	Use the formulation recommended by the manufacturer.
Uracil	2 mg/mL, sterile	25 mL	50 mg/L	Crucial for the growth of ura3 <sup>-</sup> cells.
5-Fluoroorotic Acid (5-FOA)	100 mg/mL in DMSO	10 mL	1 g/L (0.1%)	Store stock at -20°C, protected from light.[3][9]

Note on 5-FOA Concentration: The standard concentration is 0.1% (1 g/L).[7][10] However, this may be optimized depending on the yeast strain and specific application. For selecting specific



mutation types, concentrations up to 0.15% may be beneficial, while lower concentrations might be required for other assays.[10][11]

## **Detailed Experimental Protocol**

This protocol describes the preparation of 1 liter of 5-FOA selection plates.

- Prepare the Base Medium:
  - In a 2 L flask, dissolve 6.7 g of Yeast Nitrogen Base (without amino acids) and 20 g of agar in 900 mL of deionized water.
  - Add a magnetic stir bar.
  - Cover the flask and autoclave for 20 minutes on a liquid cycle.
- · Cool the Medium:
  - After autoclaving, place the flask on a stir plate in a water bath or on a benchtop and allow it to cool to approximately 55-60°C. This is critical to prevent the degradation of heatsensitive supplements.[3][9]
- Prepare Supplements:
  - During the cooling period, prepare the sterile supplements.
  - Warm the 40% Dextrose solution and the 5-FOA stock solution to room temperature if stored in the cold.
  - Ensure the Uracil stock solution is fully dissolved.
- Add Supplements:
  - Once the autoclaved medium has cooled, aseptically add the following components while stirring gently:
    - 50 mL of sterile 40% Dextrose.



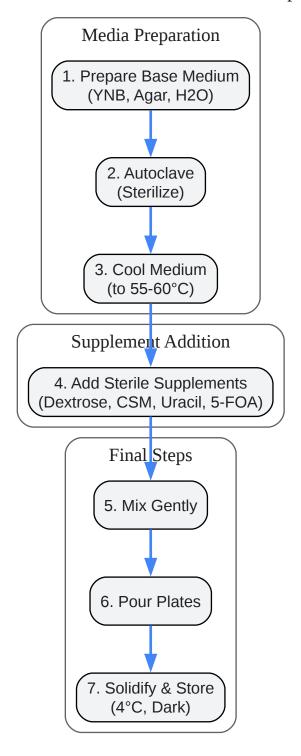
- ~2 g of Complete Synthetic Mixture (CSM) powder.
- 25 mL of sterile 2 mg/mL Uracil solution.
- 10 mL of 100 mg/mL 5-FOA stock solution (dissolved in DMSO).[9]
- Alternative 5-FOA addition: The 5-FOA powder can be added directly to a portion of the media (e.g., 400 mL) and sterilized by filtration, or added directly to the hot media after autoclaving, as it is largely heat-stable.[3][6][12] However, adding a pre-made stock to cooled media is a common and reliable method.
- Pour and Store Plates:
  - Continue to stir the medium gently to ensure all components are mixed thoroughly without introducing air bubbles.
  - Pour approximately 25 mL of the medium into each 100 mm petri dish.
  - If bubbles form, they can be removed by briefly flaming the surface of the agar with a Bunsen burner.[13]
  - Allow the plates to solidify completely at room temperature.
  - For long-term storage, place the plates in plastic sleeves or wrap them with parafilm to prevent drying and store them at 4°C, protected from light.[14] It is often recommended to use freshly prepared plates for best results.[15]

## **Visual Protocols and Mechanisms**

The following diagrams illustrate the experimental workflow and the biochemical mechanism of 5-FOA selection.



#### Experimental Workflow for 5-FOA Plate Preparation

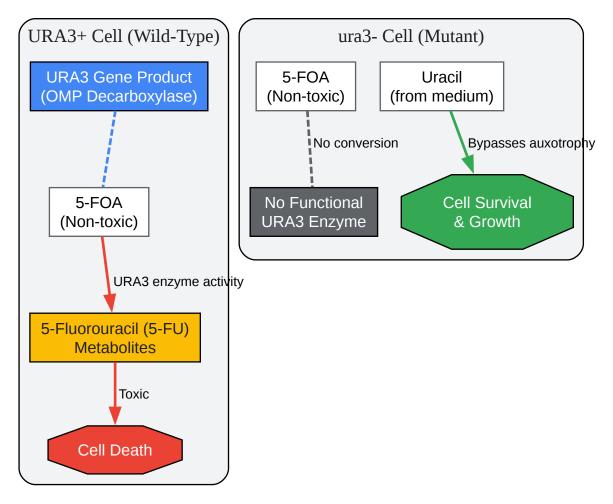


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Caption: A flowchart illustrating the key steps for preparing 5-FOA selection plates.



#### Biochemical Mechanism of 5-FOA Selection



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Caption: The metabolic pathway of 5-FOA in URA3+ and ura3- yeast cells.

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## Methodological & Application





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